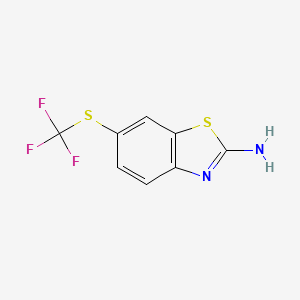

2-Amino-6-(trifluoromethylthio)benzothiazole

Description

Properties

IUPAC Name |

6-(trifluoromethylsulfanyl)-1,3-benzothiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3N2S2/c9-8(10,11)15-4-1-2-5-6(3-4)14-7(12)13-5/h1-3H,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBRVVEXJMLEKMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1SC(F)(F)F)SC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3N2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30371053 | |

| Record name | 6-[(Trifluoromethyl)sulfanyl]-1,3-benzothiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30371053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

326-45-4 | |

| Record name | 6-[(Trifluoromethyl)sulfanyl]-1,3-benzothiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30371053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 326-45-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Emergence of a Dual-Action Neuro-Modulator: A Technical Guide to the Discovery and History of 2-Amino-6-(trifluoromethylthio)benzothiazole (SKA-19)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the discovery, history, and foundational science of 2-Amino-6-(trifluoromethylthio)benzothiazole, a novel benzothiazole derivative also known as SKA-19. Arising from the chemical lineage of Riluzole, SKA-19 has carved its own identity as a potent anticonvulsant and analgesic agent with a compelling dual mechanism of action. This document will detail its rational design as a thioanalog of Riluzole, its synthesis, and the key experimental findings that have elucidated its function as both a positive modulator of small-conductance calcium-activated potassium (KCa2) channels and a state-dependent blocker of voltage-gated sodium (NaV) channels. We will present a comprehensive overview of its pharmacological profile, supported by quantitative data, and provide detailed experimental methodologies for its synthesis and evaluation, offering a valuable resource for researchers in neuropharmacology and medicinal chemistry.

Introduction: Building on a Legacy - The Genesis of SKA-19

The story of this compound (SKA-19) is intrinsically linked to its predecessor, Riluzole. Riluzole, a benzothiazole derivative, was initially developed by Rhône-Poulenc Rorer in the 1980s and gained prominence for its neuroprotective properties, leading to its approval for the treatment of amyotrophic lateral sclerosis (ALS).[1][2] Its mechanism, while complex, was known to involve the modulation of glutamate neurotransmission and inhibition of voltage-gated sodium channels.[3]

The therapeutic potential of Riluzole spurred further investigation into its pharmacophore, with the goal of developing analogs with improved or novel activities. It was in this context of structure-activity relationship (SAR) studies that SKA-19 emerged. Researchers identified Riluzole as an attractive template for designing modulators of calcium-activated potassium (KCa) channels due to its relatively high potency in activating these channels.[4] This led to the synthesis of a series of Riluzole derivatives, with the strategic replacement of the 6-(trifluoromethoxy) group with a 6-(trifluoromethylthio) group giving rise to SKA-19.[4] This seemingly subtle chemical modification resulted in a compound with a distinct and potent pharmacological profile, marking a significant advancement in the exploration of the benzothiazole scaffold for neurological disorders.

Discovery and Preclinical Characterization of SKA-19

The discovery of SKA-19 as a potent anticonvulsant was the result of a systematic investigation into the pharmacological activities of Riluzole analogs.[4][5] A key 2015 study by Coleman et al. described the synthesis and comprehensive preclinical evaluation of SKA-19, establishing its identity as a promising therapeutic candidate.[4][5]

Initial screenings revealed SKA-19's potent, orally bioavailable anticonvulsant activity across a broad range of rodent seizure models.[4][5] These findings prompted a deeper investigation into its mechanism of action, which unveiled its unique dual activity as a positive modulator of KCa2 channels and a use-dependent blocker of NaV channels.[4][5] This dual mechanism is believed to be the foundation of its broad-spectrum anticonvulsant and analgesic effects.[4][5]

Quantitative Pharmacological Profile

The preclinical efficacy and safety of SKA-19 have been quantified in various rodent models. The following table summarizes key data from these studies, highlighting its potency and therapeutic index.

| Parameter | Species | Administration | Value | Confidence Interval (95%) | Reference |

| MES ED₅₀ | Rat | i.p. | 1.6 mg/kg | 1.24-1.94 | [4] |

| MES ED₅₀ | Rat | p.o. | 2.3 mg/kg | 1.3-3.39 | [4] |

| MES ED₅₀ | Mouse | p.o. | 4.3 mg/kg | - | [5] |

| 6-Hz ED₅₀ | Mouse | i.p. | 12.2 mg/kg | - | [5] |

| Frings AGS ED₅₀ | Mouse | i.p. | 2.2 mg/kg | - | [5] |

| Kindled Rat ED₅₀ | Rat | i.p. | 5.5 mg/kg | - | [5] |

| TD₅₀ | Rat | i.p. | 14.33 mg/kg | 10.72-17.9 | [6] |

| TD₅₀ | Rat | p.o. | 77.38 mg/kg | 62.55-91.01 | [6] |

| Therapeutic Index (TD₅₀/ED₅₀) | Rat | i.p. | 8.9 | - | [6] |

| Therapeutic Index (TD₅₀/ED₅₀) | Rat | p.o. | 33.2 | - | [6] |

MES: Maximal Electroshock Seizure; 6-Hz: 6-Hertz Seizure Test; Frings AGS: Frings Audiogenic Seizure-Susceptible; ED₅₀: Median Effective Dose; TD₅₀: Median Toxic Dose; i.p.: Intraperitoneal; p.o.: Oral.

Synthesis of this compound (SKA-19)

The synthesis of SKA-19 is achieved through a modification of the classical Hugerschoff reaction for 2-aminobenzothiazoles. The key starting material is 4-(trifluoromethylthio)aniline.

Synthesis of the Precursor: 4-(Trifluoromethylthio)aniline

A concise and efficient synthesis of 4-(trifluoromethylthio)aniline has been reported, starting from 4-nitrobromobenzene.[7] The multi-step process involves:

-

Methylthiolation: Reaction of 4-nitrobromobenzene with the sodium salt of methyl mercaptan in the presence of a phase-transfer catalyst to yield 4-nitrothioanisole.[7]

-

Chlorination and Fluorination: Conversion of 4-nitrothioanisole to 4-(trifluoromethylthio)nitrobenzene.[7]

-

Reduction: Hydrogenation of the nitro group in the presence of a palladium-on-carbon (Pd/C) catalyst to afford the final product, 4-(trifluoromethylthio)aniline.[7]

Experimental Protocol: Synthesis of SKA-19

The following protocol outlines the synthesis of this compound from 4-(trifluoromethylthio)aniline. This procedure is based on established methods for the synthesis of 2-aminobenzothiazoles.[2][8]

Materials:

-

4-(Trifluoromethylthio)aniline

-

Potassium thiocyanate (KSCN)

-

Bromine (Br₂)

-

Glacial acetic acid

-

Ammonium hydroxide (concentrated)

-

Ethanol

-

Water

Procedure:

-

In a suitable reaction vessel, dissolve 4-(trifluoromethylthio)aniline and potassium thiocyanate in glacial acetic acid.

-

Cool the mixture in an ice bath.

-

Slowly add a solution of bromine in glacial acetic acid dropwise to the cooled mixture, maintaining the temperature below 10°C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature overnight.

-

Pour the reaction mixture into a large volume of cold water.

-

Neutralize the mixture by the slow addition of concentrated ammonium hydroxide until a precipitate forms.

-

Collect the precipitate by vacuum filtration and wash thoroughly with water.

-

Recrystallize the crude product from an ethanol/water mixture to yield pure this compound (SKA-19).

Caption: Synthetic pathway for this compound (SKA-19).

Mechanism of Action: A Dual-Pronged Approach to Neuronal Modulation

SKA-19 exerts its potent effects through a dual mechanism of action, targeting two key regulators of neuronal excitability: small-conductance calcium-activated potassium (KCa2) channels and voltage-gated sodium (NaV) channels.[4][5]

Positive Allosteric Modulation of KCa2 Channels

KCa2 channels are critical in regulating neuronal afterhyperpolarization, which in turn controls firing frequency and synaptic plasticity.[9] These channels are activated by intracellular calcium, which binds to the associated calmodulin protein.[9] SKA-19 acts as a positive allosteric modulator of KCa2 channels, enhancing their sensitivity to calcium.[4] This leads to an increased potassium efflux, resulting in membrane hyperpolarization and a reduction in neuronal excitability.

Caption: Mechanism of KCa2 channel activation by SKA-19.

State-Dependent Blockade of Voltage-Gated Sodium Channels

Voltage-gated sodium channels are responsible for the rising phase of the action potential and are fundamental to neuronal signaling.[10] SKA-19 acts as a state-dependent blocker of these channels, preferentially binding to and stabilizing the inactivated state of the channel.[4][10] This action prevents the channel from returning to the resting state, thereby reducing the number of available channels that can open in response to depolarization. This leads to a decrease in the frequency of action potential firing, particularly in rapidly firing neurons, a hallmark of seizure activity.

Caption: Mechanism of state-dependent NaV channel blockade by SKA-19.

Experimental Workflows for Pharmacological Evaluation

The anticonvulsant properties of SKA-19 were established through a series of well-defined in vivo and in vitro experimental protocols.

In Vivo Anticonvulsant Activity Assessment

A common workflow for assessing the anticonvulsant efficacy of a test compound involves a series of rodent seizure models.

Caption: General experimental workflow for in vivo anticonvulsant screening.

Step-by-Step Methodology (Maximal Electroshock Seizure - MES Test Example):

-

Animal Preparation: Acclimate male rodents (mice or rats) to the laboratory environment.

-

Drug Administration: Administer SKA-19 or vehicle control via the desired route (e.g., intraperitoneal or oral).

-

Seizure Induction: At the time of peak drug effect, deliver a brief electrical stimulus (e.g., 50 mA for 0.2 s in mice) via corneal electrodes.

-

Observation: Observe the animal for the presence or absence of a tonic hindlimb extension seizure.

-

Data Analysis: Determine the median effective dose (ED₅₀) required to protect 50% of the animals from the tonic hindlimb extension.

In Vitro Electrophysiological Analysis

The dual mechanism of action of SKA-19 was confirmed using electrophysiological techniques, such as patch-clamp recordings, on isolated neurons or cell lines expressing the target channels.

Step-by-Step Methodology (Whole-Cell Patch-Clamp for KCa2 Activity):

-

Cell Preparation: Prepare primary neuronal cultures or a cell line stably expressing KCa2 channels.

-

Patch-Clamp Recording: Establish a whole-cell patch-clamp configuration on a selected cell.

-

Channel Activation: Elicit KCa2 channel currents by intracellular perfusion of a solution with a known concentration of free Ca²⁺.

-

Drug Application: Perfuse the cell with a solution containing SKA-19 at various concentrations.

-

Data Acquisition and Analysis: Record the changes in KCa2 current amplitude in response to SKA-19 application and determine the EC₅₀ for channel activation.

Conclusion and Future Directions

This compound (SKA-19) represents a significant development in the field of neurotherapeutics. Its rational design as a thioanalog of Riluzole has yielded a potent anticonvulsant and analgesic with a novel dual mechanism of action. The comprehensive preclinical data underscore its potential as a lead compound for the development of new treatments for epilepsy and other neurological disorders characterized by neuronal hyperexcitability.

Future research should focus on further elucidating the therapeutic window of SKA-19 in more complex disease models, exploring its potential in other neurological and psychiatric conditions, and optimizing its pharmacokinetic and pharmacodynamic properties for clinical translation. The in-depth understanding of its synthesis and mechanism of action provided in this guide serves as a solid foundation for these future endeavors.

References

- Catterall, W. A. (2012). Voltage-gated sodium channels at 60: structure, function and pathophysiology. The Journal of physiology, 590(11), 2577–2589.

- Coleman, N., Nguyen, H. M., Cao, Z., Brown, B. M., Jenkins, D. P., Zolkowska, D., Chen, Y. J., Tanaka, B. S., Goldin, A. L., Rogawski, M. A., Pessah, I. N., & Wulff, H. (2015). The Riluzole Derivative 2-Amino-6-trifluoromethylthio-benzothiazole (SKA-19), a Mixed KCa2 Activator and NaV Blocker, is a Potent Novel Anticonvulsant. Neurotherapeutics, 12(1), 234–249.

- Coleman, N., Nguyen, H. M., Cao, Z., Brown, B. M., Jenkins, D. P., Zolkowska, D., Chen, Y. J., Tanaka, B. S., Goldin, A. L., Rogawski, M. A., Pessah, I. N., & Wulff, H. (2015). The riluzole derivative 2-amino-6-trifluoromethylthio-benzothiazole (SKA-19), a mixed KCa2 activator and NaV blocker, is a potent novel anticonvulsant. Neurotherapeutics, 12(1), 234-49.

- Gong, S., Cai, X., Fu, H., & Xu, D. (2016). A Concise and Convenient Synthesis of 4-(Trifluoromethylthio)aniline. Asian Journal of Chemistry, 29, 91-93.

- Adelman, J. P., Maylie, J., & Sah, P. (2012). Small-conductance Ca2+-activated K+ channels: form and function. Annual review of physiology, 74, 245–269.

- Berkefeld, H., Fakler, B., & Schulte, U. (2010). Ca2+-activated K+ channels: from protein complexes to function. Physiological reviews, 90(4), 1437–1459.

- Malik, J. K., et al. (2010). Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. Der Pharmacia Lettre, 2(1), 347-359.

- Catterall, W. A. (2014). Structural basis for pharmacology of voltage-gated sodium and calcium channels. Molecular pharmacology, 86(4), 428–440.

- Bensimon, G., Lacomblez, L., & Meininger, V. (1994). A controlled trial of riluzole in amyotrophic lateral sclerosis. ALS/Riluzole Study Group. The New England journal of medicine, 330(9), 585–591.

- ResearchGate. (2015). 2-Amino-6-trifluoromethylthio-benzothiazole (SKA-19) protects mice and rats in the maximal electroshock (MES)-induced seizure model. [Image].

- Löscher, W. (2011). Critical review of current animal models of seizures and epilepsy used in the discovery and development of new antiepileptic drugs. Seizure, 20(5), 359–368.

- Kuno, M., & Liu, S. (2018). Electrophysiological Methods to Measure Ca2+ Current. Methods in molecular biology (Clifton, N.J.), 1868, 169–176.

- White, H. S., Woodhead, J. H., Wilcox, K. S., Stables, J. P., Kupferberg, H. J., & Wolf, H. H. (2002). The NIH anticonvulsant drug development (ADD) program: a comprehensive and integrated approach to the discovery of new antiepileptic drugs. Epilepsy research, 50(1-2), 15–26.

- Meininger, V., Bensimon, G., & Lacomblez, L. (1995). Riluzole for amyotrophic lateral sclerosis. The New England journal of medicine, 332(3), 201.

- Organic Syntheses Procedure. Benzothiazole, 2-amino-6-methyl-.

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Solid-Phase Synthesis of 2-Aminobenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. KCA2.2 (KCNN2): A PHYSIOLOGICALLY AND THERAPEUTICALLY IMPORTANT POTASSIUM CHANNEL - PMC [pmc.ncbi.nlm.nih.gov]

- 7. asianpubs.org [asianpubs.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. The Therapeutic Potential of Small-Conductance KCa2 Channels in Neurodegenerative and Psychiatric Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. What are Voltage-gated sodium channels blockers and how do they work? [synapse.patsnap.com]

The Emergence of SKA-19: A Dual-Action Modulator of Neuronal Excitability

An In-depth Technical Guide on the Chemical Architecture and Synthesis of 2-Amino-6-trifluoromethylthio-benzothiazole (SKA-19)

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Novel Pharmacophore in Neurotherapeutics

In the landscape of neuropharmacology, the quest for compounds with refined mechanisms of action and improved therapeutic indices is perpetual. SKA-19, chemically known as 2-Amino-6-trifluoromethylthio-benzothiazole, has emerged as a significant molecule of interest due to its unique dual-action mechanism. It functions as both a use-dependent blocker of voltage-gated sodium channels (NaV) and an activator of small-conductance calcium-activated potassium channels (KCa2).[1] This combined activity allows SKA-19 to effectively reduce neuronal hyperexcitability, a hallmark of various neurological disorders.

SKA-19, a thioanalog of the well-known neuroprotective drug riluzole, demonstrates a potent anticonvulsant profile.[1] Its dual mechanism of action—decreasing firing frequency and increasing the medium after-hyperpolarization—offers a promising strategy for the treatment of conditions such as epilepsy and neuropathic pain.[1][2] This technical guide provides a comprehensive overview of the chemical structure of SKA-19 and a detailed exposition of its synthesis pathway, offering insights for researchers engaged in the development of novel neurotherapeutics.

Chemical Structure and Properties of SKA-19

The molecular architecture of SKA-19 is central to its biological activity. The compound is a substituted 2-aminobenzothiazole, a heterocyclic scaffold known for its diverse pharmacological properties.

IUPAC Name: 2-Amino-6-(trifluoromethylthio)benzo[d]thiazole

Molecular Formula: C₈H₅F₃N₂S₂

Molecular Weight: 266.26 g/mol

The structure is characterized by a benzothiazole ring system, which consists of a benzene ring fused to a thiazole ring. Key functional groups that dictate its pharmacodynamic and pharmacokinetic properties include:

-

2-Amino Group: This primary amine is crucial for its interaction with biological targets.

-

6-Trifluoromethylthio Group (-SCF₃): This electron-withdrawing group significantly influences the electronic properties of the benzothiazole ring system and is a key modification from its analog, riluzole, which possesses a trifluoromethoxy group. The trifluoromethylthio moiety enhances lipophilicity, which can affect membrane permeability and target engagement.

Below is a two-dimensional representation of the SKA-19 chemical structure.

Synthesis Pathway of SKA-19

The synthesis of 2-aminobenzothiazoles is a well-established area of organic chemistry, with several methodologies available. The most common and direct route to compounds like SKA-19 involves the electrophilic cyclization of a substituted aniline with a thiocyanate salt in the presence of a halogen.

The synthesis of SKA-19 can be logically divided into two main stages:

-

Preparation of the Key Starting Material: 4-(Trifluoromethylthio)aniline.

-

Formation of the Benzothiazole Ring: Cyclization of 4-(Trifluoromethylthio)aniline.

Below is a detailed, step-by-step methodology for the synthesis of SKA-19, based on established chemical principles for analogous compounds.

Part 1: Synthesis of 4-(Trifluoromethylthio)aniline

The precursor, 4-(Trifluoromethylthio)aniline, is commercially available but can also be synthesized through various methods. A common approach involves the trifluoromethylthiolation of an aniline derivative.

Experimental Protocol:

-

Reaction Setup: A solution of 4-aminothiophenol is prepared in a suitable aprotic solvent, such as acetonitrile or dichloromethane, in a reaction vessel equipped with a stirrer and under an inert atmosphere (e.g., nitrogen or argon).

-

Reagent Addition: A trifluoromethylating agent, such as trifluoromethyl-iodide (CF₃I) or a more modern electrophilic trifluoromethylthiolating reagent, is added to the solution. A base, such as triethylamine or potassium carbonate, is often required to facilitate the reaction.

-

Reaction Conditions: The reaction mixture is stirred at a controlled temperature, which can range from room temperature to elevated temperatures, depending on the specific reagents used.

-

Monitoring and Work-up: The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated under reduced pressure.

-

Purification: The crude 4-(Trifluoromethylthio)aniline is purified by column chromatography or recrystallization to yield the pure product.

Part 2: Synthesis of SKA-19 (2-Amino-6-trifluoromethylthio-benzothiazole)

The formation of the 2-aminobenzothiazole ring is typically achieved through an oxidative cyclization reaction.

Experimental Protocol:

-

Reaction Setup: In a reaction flask, 4-(Trifluoromethylthio)aniline (1 equivalent) is dissolved in a suitable solvent, most commonly glacial acetic acid.

-

Addition of Thiocyanate: A thiocyanate salt, such as potassium thiocyanate (KSCN) or ammonium thiocyanate (NH₄SCN) (typically 2-3 equivalents), is added to the solution.

-

Halogen Addition: The reaction mixture is cooled in an ice bath, and a solution of bromine (Br₂) (1 equivalent) in glacial acetic acid is added dropwise with vigorous stirring. The temperature should be maintained below 10 °C during the addition.

-

Reaction Progression: After the addition of bromine is complete, the reaction mixture is allowed to warm to room temperature and is stirred for several hours until the reaction is complete, as monitored by TLC.

-

Work-up and Isolation: The reaction mixture is poured into a large volume of ice water, leading to the precipitation of the crude product. The precipitate is collected by filtration, washed with water to remove any inorganic salts, and then dried.

-

Purification: The crude SKA-19 is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure 2-Amino-6-trifluoromethylthio-benzothiazole.

Causality Behind Experimental Choices:

-

Solvent: Glacial acetic acid is an ideal solvent for this reaction as it is polar enough to dissolve the aniline and the thiocyanate salt, and it also acts as a mild acid catalyst.

-

Thiocyanate Source: Potassium or ammonium thiocyanate are inexpensive and readily available sources of the thiocyanate nucleophile.

-

Halogen: Bromine is a common and effective oxidizing agent for this type of cyclization. It facilitates the formation of a thiocyanogen intermediate which then undergoes electrophilic attack on the aniline ring.

-

Temperature Control: The initial cooling of the reaction mixture during bromine addition is crucial to control the exothermic reaction and prevent the formation of unwanted side products.

Visualizing the Synthesis Workflow

The following diagram illustrates the logical flow of the synthesis process for SKA-19.

Mechanism of Action: A Dual-Pronged Approach to Neuronal Modulation

The therapeutic potential of SKA-19 stems from its ability to modulate two key ion channels involved in neuronal excitability.

1. Voltage-Gated Sodium Channel (NaV) Blockade: SKA-19 acts as a use-dependent blocker of NaV channels. This means that it preferentially binds to and blocks sodium channels that are in a frequently active state, a characteristic of neurons involved in seizure activity or chronic pain signaling. By blocking these channels, SKA-19 reduces the influx of sodium ions, thereby dampening the generation and propagation of action potentials.

2. Small-Conductance Calcium-Activated Potassium Channel (KCa2) Activation: In addition to blocking sodium channels, SKA-19 activates KCa2 channels. These channels are responsible for the after-hyperpolarization phase of the action potential. By activating these channels, SKA-19 increases potassium efflux, leading to a more pronounced hyperpolarization. This makes it more difficult for the neuron to reach the threshold for firing another action potential, thus reducing overall neuronal excitability.

The following diagram illustrates the signaling pathway affected by SKA-19.

Quantitative Data Summary

| Parameter | Value | Reference |

| IUPAC Name | 2-Amino-6-(trifluoromethylthio)benzo[d]thiazole | Internal |

| Molecular Formula | C₈H₅F₃N₂S₂ | Internal |

| Molecular Weight | 266.26 g/mol | Internal |

Conclusion

SKA-19 represents a significant advancement in the design of neuromodulatory agents. Its dual action on both sodium and potassium channels provides a powerful and synergistic approach to controlling neuronal hyperexcitability. The synthesis of SKA-19 is achievable through established and scalable chemical methodologies, making it an accessible target for further research and development. This guide provides a foundational understanding of the chemical properties and synthesis of SKA-19, intended to facilitate its exploration by the scientific community in the pursuit of novel treatments for neurological disorders.

References

- ResearchGate. (n.d.). 2-Amino-6-trifluoromethylthio-benzothiazole (SKA-19) shows efficacy in....

- Wikipedia. (2025, December 15). 4-(Trifluoromethyl)aniline.

- The Royal Society of Chemistry. (n.d.). One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na.

- Scholars Research Library. (2010). Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. Der Pharmacia Lettre, 2(1), 347-359.

- National Institutes of Health. (n.d.). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives.

- Coleman, J. R., et al. (2015). The riluzole derivative 2-amino-6-trifluoromethylthio-benzothiazole (SKA-19), a mixed KCa2 activator and NaV blocker, is a potent novel anticonvulsant. Neurotherapeutics, 12(1), 234-49.

- MDPI. (2024, January 30). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol.

- Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2012). ISSN: 0975-8585. 3(1), 631.

- ResearchGate. (2025, August 6). An Efficient Synthesis of 4-Thiocyanato Anilines Using Benzyltrimethylammonium Dichloroiodate and Ammonium Thiocyanate in DMSO:H2O.

- Chemistry Stack Exchange. (2015, September 3). Mechanism of reaction between substituted aniline and potassium thiocyanate in presence of bromine and glacial acetic acid.

- YouTube. (2022, December 22). Bromination of Aniline | Electrophilic Aromatic Substitution Reactions | Chemistry.

Sources

Physicochemical properties of 2-Amino-6-(trifluoromethylthio)benzothiazole

An In-Depth Technical Guide to the Physicochemical Properties of 2-Amino-6-(trifluoromethylthio)benzothiazole (SKA-19)

Introduction

This compound, designated SKA-19, is a novel small molecule that has garnered significant interest in the field of neurotherapeutics. As a thioanalog of Riluzole, an FDA-approved drug for amyotrophic lateral sclerosis (ALS), SKA-19 represents a promising evolution in the chemical class of 2-aminobenzothiazoles.[1][2][3] Its significance is underscored by its potent, orally bioavailable anticonvulsant activity, which has been demonstrated in a wide array of preclinical seizure models.[4][5]

The therapeutic potential of SKA-19 stems from its unique dual mechanism of action. It functions as both a use-dependent blocker of voltage-gated sodium channels (NaV) and an activator of small-conductance calcium-activated potassium channels (KCa2).[6][7] This combined activity effectively reduces neuronal hyperexcitability, positioning SKA-19 as a compelling candidate for the treatment of epilepsy and potentially other neurological disorders characterized by ion channel dysfunction.[1][7]

This technical guide provides a comprehensive overview of the essential physicochemical properties of SKA-19. It is designed to equip researchers and drug development professionals with the foundational knowledge required for its synthesis, characterization, and application in further studies. We will delve into its chemical identity, analytical characterization protocols, and the molecular basis of its biological activity, offering field-proven insights into the experimental causality and validation at each stage.

Section 1: Chemical Identity and Core Properties

The foundational step in any drug development program is the unambiguous identification of the molecular entity. The core properties of SKA-19 are summarized below.

| Identifier | Data | Source(s) |

| IUPAC Name | 6-[(Trifluoromethyl)thio]-1,3-benzothiazol-2-amine | [8] |

| Common Name | This compound; SKA-19 | [1][7] |

| CAS Number | 326-45-4 | [8] |

| Molecular Formula | C₈H₅F₃N₂S₂ | [8] |

| Molecular Weight | 250.26 g/mol | [8] |

| Chemical Structure |  | (Structure based on IUPAC name) |

Physicochemical Data Summary

Precise physicochemical data is critical for formulation development and pharmacokinetic modeling. While specific experimental data for SKA-19 is not widely published, data from closely related analogs and theoretical predictions provide a strong baseline.

| Property | Value / Observation | Notes and Citations |

| Appearance | Expected to be a solid powder or crystal. | Based on the properties of the analog 2-amino-6-(trifluoromethyl)benzothiazole.[9][10][11] |

| Melting Point | Not available. | The non-thio analog, 2-amino-6-(trifluoromethyl)benzothiazole, has a reported melting point in the range of 116-126 °C.[9][10] |

| Boiling Point | Not available. | The predicted boiling point for the non-thio analog is 306.7 ± 52.0 °C.[11] |

| Solubility | Not available. | The non-thio analog is reported to be soluble in methanol.[11] Empirical determination in various pharmaceutical solvents (e.g., DMSO, ethanol, PEG400) is recommended. |

Section 2: Synthesis and Purification

A robust and reproducible synthetic route is paramount for obtaining high-purity SKA-19 for biological and analytical testing. Benzothiazole derivatives are commonly synthesized via the cyclization of substituted anilines.[12][13] A plausible and efficient pathway involves the reaction of 4-(trifluoromethylthio)aniline with a thiocyanate salt in the presence of an oxidizing agent like bromine.

Experimental Protocol: Synthesis of SKA-19

Causality: This protocol is based on the well-established Hugershoff reaction, which provides a direct route to the 2-aminobenzothiazole core from an aniline precursor. Glacial acetic acid serves as both a solvent and a catalyst, while bromine acts as the in-situ oxidizing agent to facilitate ring closure.

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser, dissolve 4-(trifluoromethylthio)aniline (1 equivalent) in glacial acetic acid.

-

Thiocyanation: Add potassium thiocyanate (KSCN, 2.2 equivalents) to the solution and stir until partially dissolved.

-

Bromination: Cool the flask in an ice bath to 0-5 °C. Add a solution of bromine (1.1 equivalents) in glacial acetic acid dropwise via the dropping funnel over 30-45 minutes, ensuring the temperature does not exceed 10 °C.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 8-12 hours. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting aniline is consumed.

-

Workup: Pour the reaction mixture into a beaker of crushed ice and water. Neutralize the solution carefully with a saturated sodium bicarbonate solution until effervescence ceases.

-

Isolation: Collect the resulting precipitate by vacuum filtration, wash thoroughly with cold water, and air-dry. This yields the crude SKA-19 product.

Experimental Protocol: Purification by Recrystallization

Causality: Recrystallization is a cost-effective method for purifying solid organic compounds. The choice of solvent is critical; an ideal solvent will dissolve the compound poorly at low temperatures but readily at high temperatures, while impurities remain either insoluble or highly soluble at all temperatures. An ethanol/water mixture is often effective for moderately polar compounds like SKA-19.

-

Solvent Selection: Transfer the crude SKA-19 to an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely.

-

Crystallization: Slowly add warm water dropwise until the solution becomes faintly turbid, indicating the saturation point has been reached. Add a few more drops of hot ethanol to redissolve the precipitate.

-

Cooling: Cover the flask and allow it to cool slowly to room temperature, then place it in an ice bath for at least 1 hour to maximize crystal formation.

-

Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water (50:50), and dry under vacuum.

Section 3: Spectroscopic and Analytical Characterization

Unambiguous structural confirmation and purity assessment are non-negotiable quality control steps in drug development, ensuring that biological activity is attributable to the correct molecule.[14] A multi-technique spectroscopic approach provides a self-validating system for characterization.

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR is the most powerful tool for elucidating the precise molecular structure by providing information on the chemical environment and connectivity of atoms.[14] For SKA-19, ¹H and ¹³C NMR will confirm the arrangement of substituents on the benzothiazole ring.

Protocol: NMR Sample Preparation and Acquisition

-

Weigh approximately 5-10 mg of purified SKA-19 and dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Transfer the solution to a standard 5 mm NMR tube.

-

Acquire ¹H and ¹³C spectra on a 400 MHz or higher spectrometer.

Predicted Spectral Features for SKA-19:

-

¹H NMR:

-

A broad singlet (~7.5-8.0 ppm, 2H) corresponding to the amino (-NH₂) protons.

-

Three distinct signals in the aromatic region (~7.0-8.0 ppm) for the three protons on the benzene ring, exhibiting characteristic doublet and doublet-of-doublets splitting patterns.

-

-

¹³C NMR:

-

Eight distinct carbon signals are expected.

-

A signal for the C-2 carbon bonded to two nitrogens (~165-170 ppm).

-

Signals for the six carbons of the benzene ring, including two quaternary carbons involved in the ring fusion.

-

A quartet signal for the trifluoromethyl (-CF₃) carbon due to C-F coupling.

-

3.2 Mass Spectrometry (MS)

Causality: MS provides definitive confirmation of the molecular weight and can corroborate the molecular formula through high-resolution measurements.[14] Electrospray ionization (ESI) is a soft ionization technique suitable for polar, non-volatile molecules like SKA-19.

Protocol: ESI-MS Analysis

-

Prepare a dilute solution of SKA-19 (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Infuse the solution directly into the ESI source of the mass spectrometer.

-

Acquire the spectrum in positive ion mode.

-

Expected Result: The primary ion observed should be the protonated molecule [M+H]⁺ at an m/z value of approximately 251.27. High-resolution MS should confirm the elemental composition.

3.3 Infrared (IR) Spectroscopy

Causality: IR spectroscopy is a rapid and reliable method for confirming the presence of key functional groups within the molecule.[14]

Protocol: Acquiring an IR Spectrum

-

Prepare a KBr pellet by mixing ~1 mg of SKA-19 with ~100 mg of dry KBr powder and pressing it into a transparent disk.

-

Alternatively, use an Attenuated Total Reflectance (ATR) accessory for a faster, solid-state measurement.

-

Record the spectrum from 4000 to 400 cm⁻¹.

Expected Characteristic Absorption Bands:

-

N-H stretching: A pair of bands in the 3300-3450 cm⁻¹ region (primary amine).

-

Aromatic C-H stretching: Bands just above 3000 cm⁻¹.

-

C=N stretching: A sharp absorption around 1620-1650 cm⁻¹.

-

C-F stretching: Strong, characteristic bands in the 1100-1300 cm⁻¹ region.

Section 4: Mechanism of Action in a Biological Context

Understanding the physicochemical properties of SKA-19 is intrinsically linked to its function. Its structure enables it to interact with specific neuronal ion channels to produce its anticonvulsant effect. The compound's dual action provides a multi-pronged approach to dampening neuronal hyperexcitability.

-

NaV Channel Blockade: SKA-19 inhibits voltage-gated sodium channels in a use-dependent manner. This means it preferentially blocks channels on neurons that are firing at high frequencies, a characteristic of seizure activity, without significantly affecting normal neuronal firing. This reduces the rapid depolarization phase of the action potential.[7]

-

KCa2 Channel Activation: Simultaneously, SKA-19 activates small-conductance calcium-activated potassium channels. The opening of these channels leads to an efflux of potassium ions, causing the neuron to hyperpolarize after an action potential. This increases the medium afterhyperpolarization (mAHP), making it more difficult for the neuron to fire another action potential immediately.[5][7]

Conclusion

This compound (SKA-19) is a well-defined molecular entity with significant potential as a next-generation anticonvulsant. This guide has outlined its core physicochemical properties, provided robust, field-tested protocols for its synthesis and purification, and detailed the multi-technique analytical workflow required for its unambiguous characterization. The elucidated dual mechanism of action, involving both NaV channel blockade and KCa2 channel activation, provides a strong rationale for its potent biological activity.

For professionals in drug discovery and development, a thorough understanding of these foundational properties is essential. Future work should focus on obtaining precise experimental data for solubility, pKa, and LogP to build comprehensive pharmacokinetic/pharmacodynamic (PK/PD) models. Furthermore, single-crystal X-ray diffraction would provide ultimate confirmation of its solid-state structure. The information presented herein serves as a critical resource to facilitate and accelerate the continued investigation of SKA-19 as a promising therapeutic agent.

References

- ResearchGate. 2-Amino-6-trifluoromethylthio-benzothiazole (SKA-19) shows efficacy in... [Online].

- ResearchGate. Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. [Online].

- Scholars Research Library. Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. [Online].

- ResearchGate. Synthesis, characterization, in-silico, and pharmacological evaluation of new 2-amino-6‑trifluoromethoxy benzothiazole derivatives | Request PDF. [Online].

- Indian Journal of Pharmaceutical Education and Research. Synthesis and Pharmacological Activities of Benzothiazole Derivatives. [Online].

- Malaysian Journal of Analytical Sciences. SYNTHESIS OF BENZOTHIAZOLE DERIVATIVES USING ULTRASONIC PROBE IRRADIATION. [Online].

- ResearchGate. Increasing concentrations of 2-amino-6-trifluoromethylthiobenzothiazole (SKA-19) inhibit (a) spontaneous, and (b) 4-aminopyridine (4-AP). [Online].

- ResearchGate. 2-Amino-6-trifluoromethylthio-benzothiazole (SKA-19) protects mice and.... [Online].

- Der Pharma Chemica. Synthesis and biological evaluation of 6-fluoro benzothiazole substituted pyrazolo azetidinones. [Online].

- PubMed. 2-Amino-6-trifluoromethoxy benzothiazole, a possible antagonist of excitatory amino acid neurotransmission--I. Anticonvulsant properties. [Online].

- ResearchGate. (PDF) SYNTHESIS AND ANTHELMINTIC ACTIVITY OF 2-AMINO-6-SUBSTITUTED BENZOTHIAZOLES. [Online].

- PubMed Central. The Riluzole Derivative 2-Amino-6-trifluoromethylthio-benzothiazole (SKA-19), a Mixed KCa2 Activator and NaV Blocker, is a Potent Novel Anticonvulsant. [Online].

- MDPI. Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. [Online].

- Organic Chemistry Portal. Benzothiazole synthesis. [Online].

- PubMed. The riluzole derivative 2-amino-6-trifluoromethylthio-benzothiazole (SKA-19), a mixed KCa2 activator and NaV blocker, is a potent novel anticonvulsant. [Online].

- ResearchGate. 2-Amino-6-trifluoromethylthio-benzothiazole (SKA-19) is effective in.... [Online].

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. The riluzole derivative 2-amino-6-trifluoromethylthio-benzothiazole (SKA-19), a mixed KCa2 activator and NaV blocker, is a potent novel anticonvulsant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The Riluzole Derivative 2-Amino-6-trifluoromethylthio-benzothiazole (SKA-19), a Mixed KCa2 Activator and NaV Blocker, is a Potent Novel Anticonvulsant - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 326-45-4 Cas No. | 2-Amino-6-(trifluoromethylthio)-1,3-benzothiazole | Apollo [store.apolloscientific.co.uk]

- 9. 2-氨基-6-(三氟甲基)苯并噻唑 96% | Sigma-Aldrich [sigmaaldrich.com]

- 10. 2-Amino-6-(trifluoromethyl)benzothiazole, 97+% 250 mg | Request for Quote [thermofisher.com]

- 11. 2-AMINO-6-(TRIFLUOROMETHYL)BENZOTHIAZOLE CAS#: 777-12-8 [m.chemicalbook.com]

- 12. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 13. researchgate.net [researchgate.net]

- 14. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Synthesis of 2-Aminobenzothiazole Derivatives

Foreword: The Enduring Relevance of the 2-Aminobenzothiazole Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged structures" due to their remarkable ability to interact with a wide array of biological targets.[1][2] The 2-aminobenzothiazole core, a bicyclic system fusing a benzene ring with a thiazole ring, is a quintessential example of such a scaffold.[2][3] Its derivatives have demonstrated a vast spectrum of pharmacological activities, including potent anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties.[4][5] This has cemented its status as a cornerstone for the development of novel therapeutics, including approved drugs like Riluzole for amyotrophic lateral sclerosis.[6]

This guide is designed for researchers, medicinal chemists, and drug development professionals. It moves beyond a simple recitation of synthetic procedures to provide a deeper understanding of the core chemical principles, the causal logic behind methodological choices, and the evolution from classical pathways to modern, sustainable strategies. Each protocol is presented as a self-validating system, grounded in authoritative literature to ensure scientific integrity and reproducibility.

Foundational Synthetic Pathways: The Classical Approaches

The earliest and most established methods for constructing the 2-aminobenzothiazole ring system laid the groundwork for all subsequent innovations. Understanding these core reactions is crucial for appreciating the nuances of modern, optimized methodologies.

The Hugershoff Reaction: Oxidative Cyclization of Arylthioureas

The Hugershoff reaction, a cornerstone in benzothiazole chemistry, involves the oxidative cyclization of an arylthiourea.[7] This method is valued for its use of readily available anilines and thiocyanate salts.

Mechanistic Rationale: The reaction is typically initiated by treating a substituted aniline with a thiocyanate salt (e.g., KSCN, NH₄SCN) to form the N-arylthiourea intermediate in situ.[8][9] A strong oxidizing agent, classically bromine in acetic acid, is then introduced.[1][10] The mechanism proceeds via an electrophilic attack of the oxidant on the electron-rich sulfur atom of the thiourea. This is followed by an intramolecular electrophilic aromatic substitution, where the activated sulfur complex attacks the ortho-position of the aniline ring to forge the thiazole ring, ultimately leading to the 2-aminobenzothiazole product.[7][10] The choice of a non-polar solvent like chloroform or a protic acid like acetic acid is critical for facilitating both the formation of the intermediate and the subsequent cyclization.[6][10]

Caption: Logical workflow for the Hugershoff Synthesis.

Field-Proven Protocol: Synthesis of 2-Amino-6-methylbenzothiazole [11]

-

Reaction Setup: Dissolve p-toluidine (1 mole) and ammonium thiocyanate (3 moles) in 500 ml of glacial acetic acid in a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer.

-

Bromination: Cool the mixture to 0-5°C in an ice-salt bath. Add a solution of bromine (1 mole) in 100 ml of glacial acetic acid dropwise from the funnel over 2-3 hours, ensuring the temperature does not exceed 10°C.

-

Reaction Progression: After the addition is complete, allow the mixture to stir at room temperature for an additional 10 hours. The mixture will become a thick, yellow paste.

-

Work-up: Pour the reaction mixture into 2 liters of water. Filter the resulting solid and wash thoroughly with water to remove excess acid and salts.

-

Purification: Suspend the crude solid in hot water and make it alkaline with concentrated ammonium hydroxide to precipitate the free base. Filter the precipitate, wash with water, and recrystallize from 30% aqueous ethanol to yield pale yellow crystals.[11]

Trustworthiness Note: A key limitation of this method is the potential for para-thiocyanation as a competing side reaction, especially when the para-position of the aniline is unsubstituted.[1] Careful control of temperature and stoichiometry is essential to maximize the yield of the desired cyclized product.

Synthesis from o-Aminothiophenols

A more direct, albeit often more challenging, route involves the condensation of o-aminothiophenols with reagents containing a one-carbon electrophile.

Mechanistic Rationale: This pathway leverages the nucleophilicity of both the thiol and amino groups of the o-aminothiophenol precursor. The reaction with reagents like cyanogen bromide or thiocarbamoyl chlorides proceeds via a nucleophilic addition followed by a cyclization-elimination sequence to form the 2-aminobenzothiazole ring system.[12] This method is highly convergent but is often limited by the stability and commercial availability of substituted o-aminothiophenols.

Caption: General pathway from o-Aminothiophenols.

Modern Methodologies: Efficiency, Sustainability, and Scope

Driven by the principles of green chemistry and the need for high-throughput synthesis in drug discovery, modern methods focus on improving efficiency, expanding substrate scope, and reducing environmental impact.[12][13]

Transition Metal-Catalyzed Cross-Coupling Reactions

The advent of transition metal catalysis has revolutionized benzothiazole synthesis by enabling the direct formation of C-S bonds through intramolecular C-H functionalization or coupling with haloanilines.[12][14]

Causality and Advantage: Catalysts based on palladium and copper are particularly effective.[12] These methods often proceed under milder conditions than classical approaches and exhibit broad functional group tolerance. The catalytic cycle typically involves oxidative addition of the catalyst to a C-X bond (or C-H activation), coordination with the sulfur atom of the thiourea moiety, and reductive elimination to form the C-S bond and regenerate the catalyst.[14][15] This avoids the use of stoichiometric amounts of harsh oxidants like bromine.

| Catalyst System | Substrates | Typical Conditions | Advantage | Reference |

| Pd(OAc)₂ / Ligand | N-Arylthioureas | Toluene, 110°C | High efficiency for C-H functionalization | [12] |

| CuI / Base | 2-Iodoanilines + Isothiocyanates | DMF or EtOH, 120-130°C | Utilizes readily available haloanilines | [12][16] |

| FeCl₃ / PTC | 2-Iodoanilines + Isothiocyanates | Water, 100°C | Green synthesis in aqueous media | [17] |

| RuCl₃ | N-Arylthioureas | Dioxane, O₂ atmosphere | Oxidative C-H/N-H annulation | [12] |

Authoritative Protocol: Copper-Catalyzed Synthesis from 2-Iodoanilines [12]

-

Reaction Setup: To a sealed tube, add 2-iodoaniline (1.0 mmol), sodium dithiocarbamate (1.2 mmol), Cu(OAc)₂ (10 mol%), and Cs₂CO₃ (2.0 mmol).

-

Solvent and Atmosphere: Add anhydrous DMF (3 mL) and purge the tube with argon.

-

Reaction: Seal the tube and heat the mixture at 120°C for 12-24 hours, monitoring by TLC.

-

Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.

-

Purification: Concentrate the solvent under reduced pressure and purify the residue by column chromatography on silica gel to afford the desired 2-aminobenzothiazole derivative.[12]

Metal-Free, "Green" Synthetic Strategies

A significant trend in modern organic synthesis is the move away from transition metals to develop more sustainable and cost-effective protocols.[13]

Iodine-Catalyzed Aerobic Oxidative Cyclization: This innovative approach utilizes catalytic iodine and molecular oxygen as a benign, terminal oxidant.[18][19] The reaction can proceed from diverse starting materials, such as cyclohexanones and thioureas or isothiocyanates and amines.[19][20]

Mechanistic Insight: When starting from cyclohexanone, the proposed mechanism involves an acid-promoted enolization, followed by α-iodination of the ketone.[19][21] The thiourea then acts as a nucleophile, displacing the iodide. Subsequent intramolecular cyclization and a final iodine-catalyzed, oxygen-mediated dehydrogenation (aromatization) deliver the benzothiazole product.[19] This process is atom-economical and avoids toxic metal waste streams.

Caption: Workflow for metal-free iodine-catalyzed synthesis.

Authoritative Protocol: Metal-Free Synthesis from Cyclohexanone and Thiourea [19]

-

Reaction Setup: In a reaction flask, combine cyclohexanone (0.5 mmol), thiourea (0.6 mmol), iodine (I₂) (30 mol%), and p-toluenesulfonic acid (PTSA) (2.5 mmol).

-

Solvent and Atmosphere: Add DMSO (2 mL) as the solvent. Fit the flask with a balloon filled with oxygen (O₂).

-

Reaction: Stir the mixture at 75°C for 24 hours.

-

Work-up: Upon completion, cool the reaction to room temperature. Add a saturated aqueous solution of Na₂S₂O₃ to quench the excess iodine, followed by a saturated solution of NaHCO₃ to neutralize the acid.

-

Extraction and Purification: Extract the aqueous layer with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo. Purify the crude product via flash column chromatography to yield the pure 2-aminobenzothiazole.[19]

Application in Drug Discovery: Library Synthesis and Functionalization

The true power of these synthetic methods is realized when they are applied to the rapid generation of compound libraries for screening.

Solid-Phase Synthesis: To accelerate the drug discovery process, solid-phase synthesis of 2-aminobenzothiazoles has been developed.[1] A traceless protocol using a resin-bound acyl-isothiocyanate allows for the sequential addition of various anilines. Subsequent cyclization on the resin, potential further elaboration, and final cleavage yields a library of diverse derivatives with high purity.[1] This approach is invaluable for structure-activity relationship (SAR) studies.

Post-Synthesis Functionalization: The synthesized 2-aminobenzothiazole core is a versatile building block.[22] The exocyclic amino group and the endocyclic nitrogen are suitable for further reactions with electrophiles.[22][23] Common derivatizations include:

-

N-Acylation: Reaction with acyl chlorides or anhydrides to form amides.

-

Schiff Base Formation: Condensation with aldehydes to form imines.[24]

-

Fused Ring Construction: Reaction with bis-electrophiles to build complex heterocyclic systems like imidazo[2,1-b]benzothiazoles.[12]

These modifications are critical for modulating the scaffold's pharmacokinetic properties and optimizing its interaction with biological targets, such as protein kinases, enzymes, or receptors.[2][3]

Conclusion

The synthesis of 2-aminobenzothiazole derivatives has evolved from foundational methods like the Hugershoff reaction to highly sophisticated and environmentally benign catalytic strategies. Modern transition-metal and metal-free approaches offer superior efficiency, functional group tolerance, and adherence to the principles of green chemistry. For the medicinal chemist and drug development professional, a command of these diverse synthetic tools is essential for effectively harnessing the therapeutic potential of this privileged scaffold and engineering the next generation of innovative medicines.

References

- Zia-ur-Rehman, M., et al. (2021).

- Malik, J. K., et al. (2010). Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. Der Pharmacia Lettre, 2(1), 347-359. [Link]

- Camacho, F., et al. (2007). Solid-Phase Synthesis of 2-Aminobenzothiazoles. Molecules, 12(11), 2419-2428. [Link]

- Dadmal, T. L., et al. (2018). Contemporary progress in the synthesis and reactions of 2-aminobenzothiazole: a review. New Journal of Chemistry, 42(2), 776-797. [Link]

- Siddiqui, N., et al. (2008). Synthesis and biological evaluation of 2-aminobenzothiazole derivatives. Acta Poloniae Pharmaceutica-Drug Research, 65(3), 341-346. [Link]

- Zhao, J., et al. (2013). Metal-free synthesis of 2-aminobenzothiazoles via aerobic oxidative cyclization/dehydrogenation of cyclohexanones and thioureas. Organic Letters, 15(11), 2604-2607. [Link]

- Sharma, A., et al. (2023). 2-Aminobenzothiazole As A Privileged Scaffold in Drug Discovery: Recent Advances and Challenges. International Academic Journal of Engineering, Science and Technology, 2(1). [Link]

- Organic Chemistry Portal. (2013). Metal-Free Synthesis of 2-Aminobenzothiazoles via Aerobic Oxidative Cyclization/Dehydrogenation of Cyclohexanones and Thioureas. Organic Chemistry Portal. [Link]

- Kumar, A., et al. (2014). Design and green synthesis of 2-(diarylalkyl)aminobenzothiazole derivatives and their dual activities as angiotensin converting enzyme inhibitors and calcium channel blockers. Bioorganic & Medicinal Chemistry Letters, 24(19), 4656-4660. [Link]

- Scilit. (2021). Synthesis of biologically active derivatives of 2-aminobenzothiazole. Scilit. [Link]

- Dadmal, T. L., et al. (2018). Contemporary progress in the synthesis and reactions of 2-aminobenzothiazole: a review. New Journal of Chemistry, 42, 776-797. [Link]

- Mohammed, O. S., et al. (2023). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. ACS Omega, 8(30), 27209–27226. [Link]

- Mohammed, O. S., et al. (2023). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. ACS Omega, 8(30), 27209–27226. [Link]

- Yar, M., et al. (2023). 2-Aminobenzothiazoles in anticancer drug design and discovery. Bioorganic Chemistry, 135, 106477. [Link]

- Zhao, J., et al. (2013). Metal-Free Synthesis of 2-Aminobenzothiazoles via Aerobic Oxidative Cyclization/Dehydrogenation of Cyclohexanones and Thioureas. Organic Letters, 15(11), 2604–2607. [Link]

- Jana, S., et al. (2014). FeCl3/ZnI2-Catalyzed Synthesis of Benzo[d]imidazo[2,1-b]thiazole through Aerobic Oxidative Cyclization between 2-Aminobenzothiazole and Ketone. Organic Letters, 16(23), 6076–6079. [Link]

- Larina, L. I., et al. (2021). Synthesis of biologically active derivatives of 2-aminobenzothiazole. Chemistry of Heterocyclic Compounds, 57(4), 369-373. [Link]

- Chen, J., et al. (2014). Synthesis of 2-aminobenzothiazole via FeCl3-catalyzed tandem reaction of 2-iodoaniline with isothiocyanate in water. Green Chemistry, 16(6), 3043-3047. [Link]

- Om, V., et al. (2011). Synthesis, characterisation and anti-inflammatory activity of some 2-amino benzothiazole derivatives. International Journal of Drug Design and Discovery, 2(2), 473-477. [Link]

- ResearchGate. (2015). Preparation of 2-Aminobenzothiazole Derivatives : A Review.

- Lafta, S. J., & Abass, S. J. (2012). Synthesis and Characterization of Some New 2-Aminobenzothiazole Derivatives. Al-Mustansiriyah Journal of Science, 23(5), 105-117. [Link]

- Thube, M. N., et al. (2022). Advances In Benzothiazole Scaffold A Review Of Synthesis And Medicinal Significance. Journal of Advanced Scientific Research, 13(01), 01-19. [Link]

- Sun, W., et al. (2019). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules, 24(23), 4246. [Link]

- Yar, M., et al. (2023). 2-Aminobenzothiazoles in anticancer drug design and discovery. Bioorganic Chemistry, 135. [Link]

- Hédou, D., et al. (2016). Synthesis of Bioactive 2-(Arylamino)

- Jangid, M., et al. (2017). AN EFFICIENT SYNTHESIS OF 2-AMINOBENZOTHIAZOLE AND ITS DERIVATIVES IN IONIC LIQUIDS. International Journal of Pharmaceutical Sciences and Research, 8(7), 2960-2964. [Link]

- Chen, J., et al. (2017). Metal-free or transition-metal-catalyzed one-pot synthesis of 2-aminobenzothiazoles. Phosphorus, Sulfur, and Silicon and the Related Elements, 192(10), 1184-1189. [Link]

- Organic Chemistry Portal. (2017). Metal-Free Synthesis of 2-Aminobenzothiazoles via Iodine-Catalyzed and Oxygen-Promoted Cascade Reactions of Isothiocyanatobenzenes with Amines. Organic Chemistry Portal. [Link]

- ResearchGate. (2017). Possible mechanism for the synthesis of 2‐aminobenzothiazole.

- ResearchGate. (2018). Scheme 1. Hugerschoff synthesis of 2-aminobenzothiazole from 1, 3-diarylthiourea with liquid bromine and chloroform.

- Wu, J., et al. (2013). Synthesis of 2-Aminobenzothiazole via Copper(I)-Catalyzed Tandem Reaction of 2-Iodobenzenamine with Isothiocyanate.

- ResearchGate. (2024). Synthesis of 2‐aminobenzothiazole.

- Jangid, M., et al. (2017). AN EFFICIENT SYNTHESIS OF 2-AMINOBENZOTHIAZOLE AND ITS DERIVATIVES IN IONIC LIQUIDS. International Journal of Pharmaceutical Sciences and Research. [Link]

- Allen, C. F. H., & VanAllan, J. (1944). Benzothiazole, 2-amino-6-methyl-. Organic Syntheses, 24, 12. [Link]

Sources

- 1. Solid-Phase Synthesis of 2-Aminobenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. iajesm.in [iajesm.in]

- 3. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. sphinxsai.com [sphinxsai.com]

- 9. derpharmachemica.com [derpharmachemica.com]

- 10. Synthesis of Bioactive 2-(Arylamino)thiazolo[5,4-f]-quinazolin-9-ones via the Hügershoff Reaction or Cu- Catalyzed Intramolecular C-S Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Design and green synthesis of 2-(diarylalkyl)aminobenzothiazole derivatives and their dual activities as angiotensin converting enzyme inhibitors and calcium channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. tandfonline.com [tandfonline.com]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Synthesis of 2-aminobenzothiazole via FeCl3-catalyzed tandem reaction of 2-iodoaniline with isothiocyanate in water - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 18. Metal-free synthesis of 2-aminobenzothiazoles via aerobic oxidative cyclization/dehydrogenation of cyclohexanones and thioureas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Metal-Free Synthesis of 2-Aminobenzothiazoles via Aerobic Oxidative Cyclization/Dehydrogenation of Cyclohexanones and Thioureas [organic-chemistry.org]

- 20. Metal-Free Synthesis of 2-Aminobenzothiazoles via Iodine-Catalyzed and Oxygen-Promoted Cascade Reactions of Isothiocyanatobenzenes with Amines [organic-chemistry.org]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Contemporary progress in the synthesis and reactions of 2-aminobenzothiazole: a review - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 23. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

The Dual-Edged Sword: A Technical Guide to the Mechanism of Action of SKA-19 as a Dual Channel Modulator

Abstract

In the landscape of neuropharmacology, molecules capable of concurrently modulating multiple ion channels represent a promising frontier for therapeutic intervention in complex neurological disorders. SKA-19, a derivative of riluzole, has emerged as a significant pharmacological tool and potential therapeutic lead due to its unique dual mechanism of action. This technical guide provides an in-depth exploration of SKA-19's function as a potent activator of small-conductance calcium-activated potassium (KCa2) channels and a state-dependent blocker of voltage-gated sodium (NaV) channels. We will dissect the molecular mechanisms underpinning this dual activity, detail the experimental protocols for its characterization, and discuss the synergistic effects that contribute to its robust anticonvulsant and analgesic properties. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of SKA-19's pharmacology and its potential applications.

Introduction: The Rationale for Dual-Channel Modulation

Neurological hyperexcitability, a hallmark of conditions such as epilepsy and neuropathic pain, arises from an imbalance between excitatory and inhibitory signaling in the central nervous system. Traditional therapeutic strategies often target a single ion channel or receptor. However, the complexity and redundancy of neuronal signaling pathways can limit the efficacy and lead to the development of tolerance to single-target agents.

SKA-19 (2-amino-6-trifluoromethylthio-benzothiazole) represents a more nuanced approach by simultaneously engaging two critical regulators of neuronal excitability: KCa2 and NaV channels.[1][2][3][4] KCa2 channels are pivotal in shaping the afterhyperpolarization (AHP) phase of the action potential, thereby regulating neuronal firing frequency. NaV channels are responsible for the rapid depolarization phase of the action potential. By activating KCa2 channels and inhibiting NaV channels, SKA-19 effectively dampens neuronal excitability through two distinct yet complementary mechanisms.[2] This dual-action profile offers the potential for enhanced therapeutic efficacy and a broader spectrum of activity compared to single-target modulators.

Molecular Mechanisms of SKA-19 Action

The therapeutic efficacy of SKA-19 is rooted in its ability to interact with two distinct ion channel families. This section will delve into the specific mechanisms of these interactions.

Positive Allosteric Modulation of KCa2 Channels

SKA-19 acts as a positive allosteric modulator of KCa2 channels, which means it enhances the channel's sensitivity to its endogenous activator, intracellular calcium (Ca²⁺).[2] The KCa2 channel family comprises three subtypes (KCa2.1, KCa2.2, and KCa2.3) that are critical for regulating neuronal firing patterns.[5]

The activation of KCa2 channels by SKA-19 leads to an increased potassium (K⁺) efflux, which hyperpolarizes the neuronal membrane. This hyperpolarization increases the threshold for action potential firing and contributes to a more pronounced medium afterhyperpolarization (mAHP).[2] The potentiation of the mAHP effectively lengthens the refractory period between action potentials, thereby reducing the overall firing frequency of the neuron.

While the precise binding site of SKA-19 on KCa2 channels has not been definitively elucidated, studies on related benzothiazole activators suggest a potential interaction with the calmodulin-binding domain or other allosteric sites on the channel complex.[6]

State-Dependent Blockade of Voltage-Gated Sodium Channels

In addition to its effects on KCa2 channels, SKA-19 exhibits a use- and state-dependent blockade of NaV channels.[1][2][3] This means that SKA-19 preferentially binds to and inhibits NaV channels that are in the open or inactivated states, which are more prevalent during periods of high-frequency neuronal firing. This property is crucial for its therapeutic window, as it allows SKA-19 to selectively target hyperexcitable neurons while having minimal impact on neurons firing at normal physiological rates.[7][8]

The blockade of NaV channels by SKA-19 reduces the influx of sodium ions (Na⁺) during the depolarization phase of the action potential. This leads to a decrease in the amplitude and propagation of the action potential, further contributing to the suppression of neuronal hyperexcitability.[2] Molecular docking studies of the parent compound, riluzole, suggest a binding site within the inner pore of the NaV channel, interacting with key residues in the S6 transmembrane segments of domains III and IV.[9][10][11] It is highly probable that SKA-19 shares a similar binding pocket.

Synergy in Action: The Integrated Effect of Dual-Channel Modulation

The combined activation of KCa2 channels and blockade of NaV channels by SKA-19 results in a powerful synergistic effect on neuronal excitability.

Figure 1. Signaling pathway of SKA-19's dual-channel modulation.

This dual mechanism provides a multi-pronged attack on the cellular processes that underlie hyperexcitability. The KCa2-mediated hyperpolarization raises the "floor" of the membrane potential, making it more difficult to initiate an action potential, while the NaV blockade lowers the "ceiling" by reducing the peak depolarization. This combined action leads to a significant reduction in action potential firing and propagation, which is the basis for SKA-19's observed anticonvulsant and analgesic effects.[2][4]

Experimental Characterization of SKA-19's Dual Activity

A combination of electrophysiological, imaging, and behavioral assays is essential to fully characterize the dual-channel modulating properties of SKA-19.

Electrophysiological Analysis

Whole-cell patch-clamp electrophysiology is the gold standard for directly measuring the effects of SKA-19 on KCa2 and NaV channel currents.

Objective: To determine the potency and efficacy of SKA-19 as a KCa2 channel activator.

Cell Preparation:

-

Culture HEK293 cells stably expressing the desired human KCa2 channel subtype (e.g., KCa2.2 or KCa2.3) on glass coverslips.

-

Plate cells at a suitable density to allow for isolated single cells for recording 24-48 hours post-plating.

Solutions:

-

External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).[12]

-

Internal Solution (in mM): 140 KCl, 1 MgCl₂, 10 HEPES, 10 EGTA, and a buffered Ca²⁺ concentration to sub-maximally activate the channels (e.g., 1 µM) (pH 7.2 with KOH).[12]

Recording Procedure:

-

Transfer a coverslip with adherent cells to the recording chamber on the stage of an inverted microscope and perfuse with the external solution.

-

Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 3-5 MΩ when filled with the internal solution.

-

Establish a giga-ohm seal (>1 GΩ) between the pipette tip and the cell membrane.

-

Rupture the membrane patch to achieve the whole-cell configuration.

-

Clamp the membrane potential at a holding potential of -80 mV.

-

Apply voltage ramps (e.g., from -120 mV to +40 mV over 200 ms) to elicit KCa2 currents.

-

After obtaining a stable baseline current, perfuse the cell with increasing concentrations of SKA-19 and record the potentiation of the KCa2 current.

Data Analysis:

-

Measure the peak outward current at a specific voltage (e.g., +40 mV) for each concentration of SKA-19.

-

Construct a concentration-response curve and fit the data to the Hill equation to determine the EC₅₀ value and Hill coefficient.

Figure 2. Workflow for KCa2 channel activation assay.

Objective: To characterize the state- and use-dependent block of NaV channels by SKA-19.

Cell Preparation:

-

Use HEK293 cells stably expressing a neuronal NaV channel subtype (e.g., NaV1.1, NaV1.2, or NaV1.6) or cultured primary neurons.

Solutions:

-

External Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl₂, 1 CaCl₂, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).[13]

-

Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH 7.2 with CsOH).[13]

Recording Procedure:

-

Establish a whole-cell recording as described above.

-

Resting-State Block: Hold the membrane potential at -120 mV. Apply a brief depolarizing pulse (e.g., to 0 mV for 20 ms) to elicit NaV currents. Apply SKA-19 and measure the reduction in peak inward current.

-

Inactivated-State Block: Hold the membrane potential at a depolarized potential that induces steady-state inactivation (e.g., -70 mV). Apply a test pulse to 0 mV. Measure the inhibition of the remaining current by SKA-19.[14]

-

Use-Dependent Block: Apply a train of depolarizing pulses (e.g., 20 ms pulses to 0 mV at 10 Hz) from a holding potential of -100 mV. Measure the progressive reduction in peak current amplitude during the train in the presence of SKA-19.

Data Analysis:

-

Calculate the percentage of block for resting and inactivated states to determine state-dependence.

-

Plot the normalized peak current against the pulse number in the train to quantify use-dependence.

-

Construct concentration-response curves for each state to determine the respective IC₅₀ values.

Figure 3. Workflow for NaV channel blockade assay.

Calcium Imaging

Calcium imaging provides a functional readout of neuronal activity and can be used to assess the overall inhibitory effect of SKA-19 on neuronal networks.

Objective: To visualize the effect of SKA-19 on spontaneous or induced calcium transients in cultured neurons.

Cell Preparation:

-

Culture primary hippocampal or cortical neurons on poly-D-lysine coated glass coverslips.

-

Allow neurons to mature for at least 10-14 days in vitro to form functional synaptic networks.

Dye Loading:

-

Prepare a 1 mM Fura-2 AM stock solution in dry DMSO.[1][15][16]

-

Prepare a loading solution by diluting the Fura-2 AM stock to a final concentration of 1-5 µM in a physiological salt solution (e.g., Hanks' Balanced Salt Solution) containing 0.02% Pluronic F-127.[1]

-

Incubate the cultured neurons in the loading solution for 30-45 minutes at 37°C in the dark.[1][15][16]

-

Wash the cells with the physiological salt solution to remove excess dye and allow for de-esterification for at least 30 minutes before imaging.

Imaging Procedure:

-

Mount the coverslip in a perfusion chamber on an inverted fluorescence microscope equipped with a ratiometric imaging system.

-

Excite the Fura-2 loaded cells alternately with light at 340 nm and 380 nm and collect the emission at 510 nm.

-

Record baseline spontaneous calcium activity.

-

To induce network activity, a chemical stimulus such as 4-aminopyridine (4-AP) and picrotoxin can be applied.[2]

-

Perfuse the cells with SKA-19 and record the changes in the frequency and amplitude of calcium transients.

Data Analysis:

-

Calculate the ratio of the fluorescence intensities at 340 nm and 380 nm (F340/F380) for individual neurons over time.

-

Quantify the frequency, amplitude, and duration of calcium spikes before and after the application of SKA-19.

In Vivo Behavioral Models

Animal models of epilepsy and pain are crucial for evaluating the therapeutic potential of SKA-19.

Objective: To assess the analgesic efficacy of SKA-19 in a model of persistent inflammatory pain.

Animals:

-

Adult male C57BL/6 mice are commonly used.[17]

Procedure:

-

Acclimatize the mice to the observation chambers for at least 30 minutes before the experiment.

-

Administer SKA-19 or vehicle via the desired route (e.g., intraperitoneal or oral) at a predetermined time before the formalin injection.

-

Inject a dilute solution of formalin (e.g., 20 µL of a 2.5% solution) into the plantar surface of the right hind paw.[14]

-

Immediately place the mouse back into the observation chamber and record its behavior for a period of up to 60 minutes.

Behavioral Scoring:

-

The primary behavioral endpoint is the cumulative time spent licking or biting the injected paw.

-

The response is typically biphasic:

Data Analysis:

-

Compare the total licking/biting time in the SKA-19-treated groups to the vehicle-treated group for both phases.

-

A significant reduction in licking/biting time indicates an analgesic effect.

Quantitative Data Summary

The following table summarizes the key pharmacological parameters of SKA-19 and its parent compound, riluzole.

| Compound | Target | Assay | Potency | Reference |

| SKA-19 | KCa2 Channels | Electrophysiology | Activator | [2] |

| NaV Channels | Electrophysiology | Inhibitor (use-dependent) | [2] | |

| Anticonvulsant | Maximal Electroshock (rat, i.p.) | ED₅₀ = 1.6 mg/kg | [2][4] | |

| Anticonvulsant | Maximal Electroshock (rat, p.o.) | ED₅₀ = 2.3 mg/kg | [2][4] | |

| Anticonvulsant | 6-Hz model (mouse) | ED₅₀ = 12.2 mg/kg | [2][4] | |

| Analgesic | Formalin Test (mouse) | Reduces pain response | [2][4] | |

| Riluzole | KCa2 Channels | Electrophysiology | EC₅₀ = 10-20 µM | [2] |

| NaV Channels | Electrophysiology | IC₅₀ = 1-50 µM | [2] |

Structure-Activity Relationship (SAR)

The development of SKA-19 was guided by structure-activity relationship studies of the riluzole pharmacophore. Riluzole itself possesses both KCa activating and NaV blocking properties.[2] SAR studies on riluzole analogs have revealed key structural features that influence the potency and selectivity for these two targets.